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Compound of Interest

Compound Name: 2,6-Diisopropyliodobenzene

Cat. No.: B170255

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2,6-
diisopropyliodobenzene (CAS No. 163704-47-0), a key intermediate in the synthesis of
various organic compounds, including pharmaceuticals, pesticides, and dyes.[1] Due to the
limited availability of direct experimental data in peer-reviewed literature, this document
combines foundational chemical principles with spectral data from analogous compounds to
present a predictive but thorough structural characterization. This guide also outlines a detailed
experimental protocol for its synthesis via the direct iodination of 1,3-diisopropylbenzene. The
information herein is intended to support research and development activities by providing a
robust framework for the identification and utilization of this compound.

Chemical and Physical Properties

2,6-Diisopropyliodobenzene is a colorless to pale yellow liquid.[1][2] Its sterically hindered
structure, with two isopropyl groups flanking the iodine atom, significantly influences its
reactivity and physical properties.
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Property Value Source
CAS Number 163704-47-0 [1][2][3]
Molecular Formula Ci2H171 [11[2][3]
Molecular Weight 288.17 g/mol [2][3]
IUPAC Name 2-iodo-1,3-di(propan-2- 3]
yl)benzene

Appearance Colorless to light yellow liquid [1][2]
Storage Temperature 2-8°C (protect from light) [2]

Spectroscopic and Chromatographic Data
(Predicted and Analog-Based)

While specific experimental spectra for 2,6-diisopropyliodobenzene are not readily available
in the public domain, a comprehensive analysis can be constructed based on the known
spectral characteristics of its constituent functional groups and data from structurally similar
molecules, such as 2,6-dimethyliodobenzene and 1,3-diisopropylbenzene.[4][5] A commercial
vendor, Ambeed, suggests the availability of NMR, HPLC, and LC-MS data for this compound.

[6]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to exhibit three distinct signals corresponding to the
aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the
isopropyl groups.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~72-74 t 1H Ar-H (H4)
~7.0-7.2 d 2H Ar-H (H3, H5)
~3.0-3.2 sept 2H -CH(CH3)2
~1.2-13 d 12H -CH(CH3)2

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted based on the known shifts for 1,3-diisopropylbenzene,

with adjustments for the iodine substituent.[5]

Chemical Shift (0, ppm) Assignment
~ 150 - 152 C-1 (C2, C6)
~128 - 130 Ar-CH (C4)
~124 - 126 Ar-CH (C3, C5)
~ 100 - 105 Ar-C-1 (C1)
~34-36 -CH(CHs)2
~23-25 -CH(CHs)2

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the

alkyl groups.
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch
2960 - 2850 Strong Aliphatic C-H Stretch

1600 - 1585 Medium Aromatic C=C Stretch
1500 - 1400 Medium Aromatic C=C Stretch
1385 - 1365 Medium C-H Bend (Isopropyl)

Aromatic C-H Out-of-plane

900 - 675 Strong
Bend

~ 550 Medium C-| Stretch

Mass Spectrometry (Predicted)

The mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation
pattern will likely involve the loss of an isopropyl group and subsequent rearrangement of the
aromatic ring, analogous to the fragmentation of 2,6-dimethyliodobenzene.[4]

m/z Relative Intensity Assignment

288 High [M]*

245 High [M - CsH7]*

118 Medium [M-1]*

91 Low [C7H7]* (Tropylium ion)
43 High [C3H7]*

Experimental Protocols
Synthesis of 2,6-Diisopropyliodobenzene

This protocol is adapted from a general method for the iodination of arenes using iodic acid,
which is suitable for sterically hindered substrates.[7]
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Reaction:

CeHa(CH(CH3s)2)2 + HIOs + H2SO4 — ICeéH3(CH(CH3)2)2 + H20

Materials:

1,3-Diisopropylbenzene

e lodic acid (HIOs3)

» Glacial Acetic Acid

o Acetic Anhydride

o Concentrated Sulfuric Acid (95%)

e Sodium sulfite (Na2S0s)

e Chloroform

e Anhydrous Magnesium Sulfate (MgSQOa)
e |ce

Procedure:

 In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping
funnel, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic
anhydride (10 mL).

e Add 1,3-diisopropylbenzene (20 mmol) to the stirred mixture.
e Cool the flask in an ice-water bath to approximately 5°C.

e Slowly add concentrated sulfuric acid (10 mL, approx. 0.2 mol) dropwise via the dropping
funnel, ensuring the temperature does not exceed 10°C.

 After the addition is complete, stir the reaction mixture in the ice-water bath for 1 hour.
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» Remove the ice bath and continue stirring at room temperature for 1 hour.

e Heat the reaction mixture to 45-50°C and stir for 2 hours. For optimal yield, the mixture can
be left to stir overnight at room temperature.[7]

e Pour the final reaction mixture into 100 g of ice-water containing dissolved sodium sulfite (5
g) to reduce any excess iodine species.

o Extract the oily product with chloroform (3 x 20 mL).
o Combine the organic extracts and dry over anhydrous magnesium sulfate.
« Filter the solution and remove the solvent by rotary evaporation.

e The crude product can be purified by vacuum distillation to yield 2,6-
diisopropyliodobenzene.

Visualizations
Synthesis and Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Analysis of 2,6-Diisopropyliodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170255#structural-analysis-of-2-6-
diisopropyliodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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